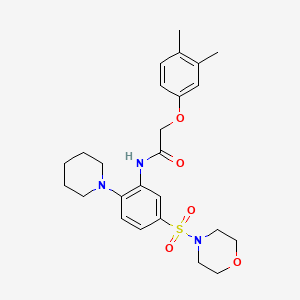![molecular formula C12H16N2O3S B7560669 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid](/img/structure/B7560669.png)
3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid, also known as DMOTC, is a novel compound that has gained attention in the scientific community due to its potential applications in research. DMOTC is a synthetic molecule that belongs to the class of piperazinyl thiophene carboxylic acid derivatives. In
Aplicaciones Científicas De Investigación
3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid has shown potential applications in scientific research, particularly in the field of neuroscience. Studies have shown that this compound can act as a positive allosteric modulator of the GABA(A) receptor, which is an important receptor in the central nervous system. This compound has been found to enhance the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission. This makes this compound a promising compound for the treatment of anxiety and other related disorders.
Mecanismo De Acción
3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid acts as a positive allosteric modulator of the GABA(A) receptor. The GABA(A) receptor is a ligand-gated ion channel that mediates the inhibitory effects of GABA in the central nervous system. This compound enhances the binding of GABA to the receptor, leading to an increase in inhibitory neurotransmission. This results in a decrease in neuronal excitability and anxiolytic effects.
Biochemical and Physiological Effects:
This compound has been shown to have anxiolytic effects in animal models. It has been found to increase the time spent in the open arms of an elevated plus maze, which is a measure of anxiety-like behavior. This compound has also been shown to increase the duration of the loss of righting reflex induced by the GABA(A) receptor agonist, muscimol. This indicates that this compound enhances the sedative effects of GABAergic drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid in lab experiments is its specificity for the GABA(A) receptor. This compound has been found to have minimal effects on other neurotransmitter systems, making it a useful tool for studying the role of the GABA(A) receptor in anxiety and related disorders. However, one limitation of using this compound is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on 3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid. One area of interest is the potential use of this compound in the treatment of anxiety and related disorders. Further studies are needed to determine the efficacy and safety of this compound in humans. Another area of interest is the development of more potent and selective positive allosteric modulators of the GABA(A) receptor. This could lead to the development of new drugs for the treatment of anxiety and related disorders.
Métodos De Síntesis
3-[(2,2-Dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid can be synthesized through a multistep reaction process. The synthesis of this compound involves the reaction of 2,2-dimethylpiperazine with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction mixture is then stirred at room temperature, and the resulting product is purified through column chromatography. The final product is a white solid.
Propiedades
IUPAC Name |
3-[(2,2-dimethyl-3-oxopiperazin-1-yl)methyl]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3S/c1-12(2)11(17)13-4-5-14(12)7-8-3-6-18-9(8)10(15)16/h3,6H,4-5,7H2,1-2H3,(H,13,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZFUPWQLEFTQKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)NCCN1CC2=C(SC=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![benzyl 4-(5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B7560600.png)

![2-amino-N-[(3-chloro-4-fluorophenyl)methyl]butanediamide](/img/structure/B7560612.png)
![1-[(5-Ethylisoxazol-3-yl)carbonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B7560630.png)


![{4-[Bis(4-fluorophenyl)methyl]piperazino}(3,4-dichlorophenyl)methanone](/img/structure/B7560646.png)
![{4-[Bis(4-fluorophenyl)methyl]piperazino}(4-chlorophenyl)methanone](/img/structure/B7560656.png)

![N~1~-[1-(3-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B7560660.png)

